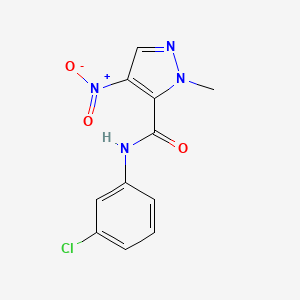![molecular formula C29H24Cl2N2O5 B11694241 4-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-(2,4-dichlorophenoxy)butanoate](/img/structure/B11694241.png)
4-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-(2,4-dichlorophenoxy)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{2-[(ナフタレン-2-イルオキシ)アセチル]ヒドラジニリデン}メチル]フェニル 4-(2,4-ジクロロフェノキシ)ブチレートは、ナフタレン、フェニル、ジクロロフェノキシ基を組み合わせた複雑な有機化合物です。
2. 製法
合成経路と反応条件
4-[(E)-{2-[(ナフタレン-2-イルオキシ)アセチル]ヒドラジニリデン}メチル]フェニル 4-(2,4-ジクロロフェノキシ)ブチレートの合成は、通常、複数のステップを伴います。
ヒドラゾンの形成: ナフタレン-2-イルオキシ酢酸ヒドラジドとアルデヒドまたはケトンとの反応により、ヒドラゾン中間体が生成されます。
エステル化: 次に、ヒドラゾン中間体を酸性または塩基性条件下で4-(2,4-ジクロロフェノキシ)酪酸とエステル化して最終生成物を生成します。
工業生産方法
この化合物の工業生産方法では、収率と純度を最大化するように上記合成経路を最適化する必要があります。これには、触媒の使用、反応環境の制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にナフタレン環とフェニル環で酸化反応を起こす可能性があります。
還元: ヒドラゾン結合で還元反応が起こる可能性があります。
置換: フェニル環とナフタレン環は、求電子置換反応と求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が使用されます。
置換: ハロゲン (Cl₂、Br₂) や求核剤 (NH₃、OH⁻) などの試薬が一般的に使用されます。
主な生成物
酸化: 生成物には、ナフトキノンまたはフェノール誘導体があります。
還元: ヒドラゾン結合は、ヒドラジン誘導体を生成するように還元される可能性があります。
置換: 置換されたナフタレンまたはフェニル誘導体。
4. 科学研究への応用
化学
有機合成: より複雑な有機分子の合成における中間体として使用されます。
触媒: 触媒反応における配位子としての潜在的な使用。
生物学
生物学的プローブ: 生物学的プロセスを研究するためのプローブの開発に使用されます。
医学
創薬:
産業
材料科学: ポリマーやコーティングなど、特定の特性を持つ材料の合成に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-(2,4-DICHLOROPHENOXY)BUTANOATE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-(naphthalen-2-yloxy)acetic acid, which is then converted into its corresponding amide. This amide undergoes further reactions to form the imino derivative, which is subsequently reacted with 4-(2,4-dichlorophenoxy)butanoic acid to yield the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
4-[(E)-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-(2,4-DICHLOROPHENOXY)BUTANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions For example, oxidation may yield oxides, while reduction can produce alcohols or amines
科学的研究の応用
4-[(E)-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-(2,4-DICHLOROPHENOXY)BUTANOATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and materials science.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
4-[(E)-{2-[(ナフタレン-2-イルオキシ)アセチル]ヒドラジニリデン}メチル]フェニル 4-(2,4-ジクロロフェノキシ)ブチレートの作用機序は、その用途によって異なります。創薬では、酵素や受容体などの特定の分子標的と相互作用して、その活性を調節する可能性があります。ナフタレン基とフェニル基は、疎水性ポケットとの相互作用を促進する可能性があり、ヒドラゾン結合は、水素結合または金属イオンとの配位に関与する可能性があります。
6. 類似化合物の比較
類似化合物
- 4-[(E)-{2-[(ナフタレン-2-イルオキシ)アセチル]ヒドラジニリデン}メチル]フェニル 4-(2,4-ジクロロフェノキシ)アセテート
- 4-[(E)-{2-[(ナフタレン-2-イルオキシ)アセチル]ヒドラジニリデン}メチル]フェニル 4-(2,4-ジクロロフェノキシ)プロピオネート
独自性
4-[(E)-{2-[(ナフタレン-2-イルオキシ)アセチル]ヒドラジニリデン}メチル]フェニル 4-(2,4-ジクロロフェノキシ)ブチレートの独自性は、特定の官能基の組み合わせにあり、これにより、明確な化学反応性と潜在的な用途が実現します。ナフタレン基とジクロロフェノキシ基の両方が存在することで、さまざまな相互作用と反応が可能になり、さまざまな分野で汎用性のある化合物となっています。
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural elements.
Naphthalene derivatives: Compounds containing the naphthalene moiety, used in various chemical applications.
Phenoxybutanoates: A class of compounds with similar functional groups and applications.
Uniqueness
4-[(E)-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-(2,4-DICHLOROPHENOXY)BUTANOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C29H24Cl2N2O5 |
|---|---|
分子量 |
551.4 g/mol |
IUPAC名 |
[4-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] 4-(2,4-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C29H24Cl2N2O5/c30-23-10-14-27(26(31)17-23)36-15-3-6-29(35)38-24-11-7-20(8-12-24)18-32-33-28(34)19-37-25-13-9-21-4-1-2-5-22(21)16-25/h1-2,4-5,7-14,16-18H,3,6,15,19H2,(H,33,34)/b32-18+ |
InChIキー |
USIJWAKVOFWJET-KCSSXMTESA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione](/img/structure/B11694183.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694190.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide](/img/structure/B11694199.png)
![N-{(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B11694201.png)
![N'-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B11694204.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11694217.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11694247.png)
![(4Z)-5-oxo-3-phenyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11694250.png)
![(5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694254.png)
![N-{4-[3-(4-Fluorophenoxy)-5-nitrophenoxy]phenyl}-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11694255.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11694260.png)
